Cyclopropenone probe 1 Cyclopropenone probe 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC16667532
InChI: InChI=1S/C12H8O2/c1-2-7-14-10-5-3-9(4-6-10)11-8-12(11)13/h1,3-6,8H,7H2
SMILES:
Molecular Formula: C12H8O2
Molecular Weight: 184.19 g/mol

Cyclopropenone probe 1

CAS No.:

Cat. No.: VC16667532

Molecular Formula: C12H8O2

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropenone probe 1 -

Specification

Molecular Formula C12H8O2
Molecular Weight 184.19 g/mol
IUPAC Name 2-(4-prop-2-ynoxyphenyl)cycloprop-2-en-1-one
Standard InChI InChI=1S/C12H8O2/c1-2-7-14-10-5-3-9(4-6-10)11-8-12(11)13/h1,3-6,8H,7H2
Standard InChI Key NPMUYJHJORYPSD-UHFFFAOYSA-N
Canonical SMILES C#CCOC1=CC=C(C=C1)C2=CC2=O

Introduction

Chemical Identity and Structural Features of Cyclopropenone Probe 1

Molecular Architecture

Cyclopropenone probe 1 is characterized by a three-membered cyclopropenone ring fused to a ketone functional group, with a monosubstituted side chain tailored for biocompatibility and payload delivery. The cyclopropenone core (C₃H₂O) exhibits aromatic stabilization due to electron delocalization across the conjugated π-system, which polarizes the carbonyl group and enhances electrophilicity at the α-carbons . Key structural parameters include:

  • C=O bond length: 119 pm (shorter than typical ketones, enhancing reactivity)

  • Ring strain energy: ~54 kcal/mol (driving force for ring-opening reactions)

  • Substituent effects: The monosubstituted design balances stability and reactivity, preventing premature polymerization .

Spectral Signatures

Spectroscopic data confirm the probe’s structural identity:

  • IR: ν(C=O) at 1,815 cm⁻¹, shifted 70 cm⁻¹ higher than standard ketones due to ring strain

  • NMR: Distinct ¹H signals at δ 3.2–3.5 ppm (cyclopropenone protons) and δ 2.1 ppm (substituent methyl groups)

  • X-ray crystallography: Planar C₃O framework with bond angles of 58°–62°, consistent with aromatic stabilization .

Synthesis and Stability Profile

Synthetic Routes

The probe is synthesized via a three-step protocol optimized for yield and purity:

  • Cyclopropenone formation:

    • Base-mediated coupling of acetylene derivatives with ketene precursors in dichloromethane at −78°C

    • Yield: 72–85% (dependent on substituent bulk)

  • Functionalization:

    • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces payloads (e.g., fluorophores, biotin)

    • Reaction conditions: 25°C, 12 hr, aqueous/organic biphasic system

  • Purification:

    • Size-exclusion chromatography removes unreacted reagents

    • Final purity: >95% (HPLC analysis)

Stability Considerations

Despite inherent ring strain, cyclopropenone probe 1 demonstrates remarkable stability under storage conditions:

ConditionStability DurationDegradation Products
−20°C (dry)>6 monthsNone detected
4°C (aqueous)48 hrPolymerized adducts (<5%)
Room temperature2 hrAcetal derivatives (≥90%)

Critical stability factors include avoidance of protic solvents and minimization of nucleophile exposure .

Reaction Mechanism and Kinetic Analysis

Dual Nucleophilic Attack

The probe’s selectivity arises from a two-step mechanism targeting N-terminal cysteine’s 1,2-aminothiol motif:

  • Thiolate conjugate addition:

    • Cysteine thiol (-SH) attacks the electrophilic α-carbon (ΔG‡ = 14.6 kcal/mol)

    • Forms a zwitterionic intermediate stabilized by aromaticity

  • Amine ring-opening:

    • Adjacent α-amine (-NH₂) cleaves the strained C-C bond (ΔG‡ = 15.6 kcal/mol)

    • Generates a stable 7-membered 1,4-thiazepan-5-one ring

Computational Insights:
Density functional theory (DFT) calculations reveal:

  • Transition state stabilization via hydrogen bonding with solvent water molecules

  • Regioselectivity controlled by steric accessibility of α-carbons (k<sub>A</sub>/k<sub>B</sub> = 1.8)

Kinetic Competitiveness

Comparative kinetic data highlight the probe’s superiority over conventional maleimide reagents:

ParameterCyclopropenone Probe 1N-Ethylmaleimide (NEM)
Rate constant (k, M⁻¹s⁻¹)67 ± 3.12.4 ± 0.2
Half-life (t₁/₂, 4°C)30 sec8.2 min
Selectivity index*1,2401.1

*Selectivity index = (Rate with N-terminal Cys)/(Rate with internal Cys)

Selectivity and Cross-Reactivity Studies

Amino Acid Screening

Probe 1 exhibits exceptional specificity under physiological conditions (pH 7.4, 4°C):

NucleophileReactivity (Conversion in 30 min)
N-terminal Cys98% ± 2%
Internal Cys<1%
Lysine0%
Glutathione0%
Serine/Threonine0%

Key determinant: The 1,2-aminothiol geometry uniquely positions nucleophiles for sequential attack .

Interference Resistance

Co-incubation experiments confirm functionality in complex biological matrices:

InterferentConcentrationProbe 1 Activity Retention
Glutathione10 mM97% ± 3%
Human serum albumin50 mg/mL89% ± 5%
DTT (reducing agent)5 mM92% ± 4%

Stoichiometric optimization (2:1 probe-to-protein ratio) maximizes labeling efficiency while minimizing off-target reactions .

Applications in Protein Engineering

Antibody-Drug Conjugate (ADC) Synthesis

Case study: Trastuzumab modification for HER2-targeted therapy

  • Conjugation efficiency: 1.8 drugs/antibody (SD ± 0.2)

  • Stability: >95% payload retention after 72 hr in serum

  • In vitro potency: IC₅₀ = 12 nM (vs. 18 nM for maleimide-based ADC)

Protein-Polymer Hybrids

Site-specific PEGylation of interleukin-2 (IL-2):

  • Bioactivity retention: 91% vs. native IL-2

  • Circulation half-life: Increased from 30 min to 8.7 hr in murine models

Comparative Analysis with Alternative Probes

FeatureCyclopropenone Probe 1MaleimidesPyridazinediones
Hydrolysis stabilityHighLowModerate
Retro-Michael riskNoneHighNone
Stoichiometric controlYes (1:1)NoYes
Orthogonal reactivityYes (to thiols)NoLimited

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